molecular formula C18H11FN2O B12347488 Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-42-3

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-

Cat. No.: B12347488
CAS No.: 906067-42-3
M. Wt: 290.3 g/mol
InChI Key: NMVIJWWJRYJSFV-UHFFFAOYSA-N
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Description

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a methanone group attached to a 2-fluorophenyl ring and a 9H-pyrido[3,4-b]indol-1-yl moiety. Its intricate molecular architecture makes it a subject of study in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the indole ring, followed by the introduction of the pyrido group. The final step involves the attachment of the methanone group to the 2-fluorophenyl ring. Reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like methanol or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often employing continuous flow techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts under specific conditions, such as:

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which in turn modulate various physiological processes. This compound’s effects on neurotransmitter levels and receptor activity are key to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate endocannabinoid levels and interact with multiple molecular targets makes it a versatile compound in both research and potential therapeutic applications .

Properties

CAS No.

906067-42-3

Molecular Formula

C18H11FN2O

Molecular Weight

290.3 g/mol

IUPAC Name

(2-fluorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C18H11FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H

InChI Key

NMVIJWWJRYJSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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